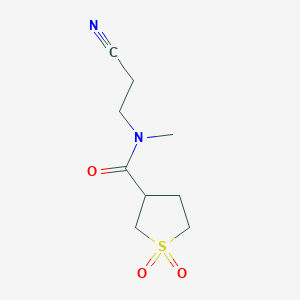![molecular formula C13H17NO3 B7567912 4-[[Butanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B7567912.png)
4-[[Butanoyl(methyl)amino]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[Butanoyl(methyl)amino]methyl]benzoic acid is a chemical compound that has garnered interest in scientific research due to its potential applications in the field of medicine. This compound is also known as BMA-10 and belongs to the family of benzamides. It has been found to have a wide range of biological activities that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-[[Butanoyl(methyl)amino]methyl]benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a reduction in inflammation and the growth of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 4-[[Butanoyl(methyl)amino]methyl]benzoic acid has a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been found to inhibit the growth of a number of bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[[Butanoyl(methyl)amino]methyl]benzoic acid in lab experiments is that it has a relatively low toxicity, which makes it safe to use in vivo. However, one of the limitations of using this compound is that it is relatively unstable and can degrade over time, which can affect the accuracy of experimental results.
Direcciones Futuras
There are a number of future directions that could be explored in the study of 4-[[Butanoyl(methyl)amino]methyl]benzoic acid. One area of research could be the development of new antibiotics based on this compound. Another area of research could be the development of new anti-inflammatory drugs for the treatment of diseases such as arthritis. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 4-[[Butanoyl(methyl)amino]methyl]benzoic acid involves the reaction of methyl 4-bromobenzoate with N-(tert-butoxycarbonyl)-N-methylglycine tert-butyl ester in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to remove the protective group, yielding 4-[[Butanoyl(methyl)amino]methyl]benzoic acid.
Aplicaciones Científicas De Investigación
The potential applications of 4-[[Butanoyl(methyl)amino]methyl]benzoic acid in scientific research are vast. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
4-[[butanoyl(methyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-12(15)14(2)9-10-5-7-11(8-6-10)13(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPHSYDZJLTRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)CC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine](/img/structure/B7567855.png)
![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)
![2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7567869.png)




![4-[[Methyl(propanoyl)amino]methyl]benzoic acid](/img/structure/B7567906.png)
![4-[[(1,5-Dimethylpyrrole-2-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567920.png)
![4-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567930.png)
![4-[[(2,5-Dimethylfuran-3-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567938.png)